molecular formula C7H6FNO3 B8080191 3-Fluoro-4-methyl-5-nitrophenol

3-Fluoro-4-methyl-5-nitrophenol

Cat. No.: B8080191
M. Wt: 171.13 g/mol
InChI Key: LZSZLJUZZXVJJY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-nitrophenol is a fluorinated nitrophenol compound offered For Research Use Only. It serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring fluoro-nitrophenol substructures have demonstrated significant potential in various research areas. For instance, structurally similar 2-phenoxy-N-phenylacetamide derivatives incorporating a 3-fluoro-4-nitrophenol moiety have been synthesized and shown to possess potent in vitro antitubercular activities against M. tuberculosis H37Rv, highlighting the role of such fragments in the development of novel anti-infective agents . Furthermore, research on environmental pollutants like 3-methyl-4-nitrophenol provides insights into the biological interactions of nitrophenol compounds, which can inform toxicological and environmental health studies . The presence of both fluorine and nitro groups on the phenolic ring makes this compound a versatile precursor for further chemical modifications, including the synthesis of more complex molecules for biological evaluation. This product is intended for use in laboratory research by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZLJUZZXVJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 4 Methyl 5 Nitrophenol and Its Precursors

Retrosynthetic Analysis and Potential Synthetic Strategies for 3-Fluoro-4-methyl-5-nitrophenol

A retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the most apparent disconnection is the carbon-nitro bond, which points to 3-fluoro-4-methylphenol (B1304798) as the immediate precursor.

However, the synthesis of 3-fluoro-4-methylphenol itself requires a multi-step process, often starting from 3-fluoro-4-methylaniline. This aniline (B41778) derivative can be subjected to a diazotization reaction followed by hydrolysis to introduce the hydroxyl group. chemicalbook.com

A significant challenge in the synthesis of the target molecule is controlling the regioselectivity of the nitration step. The powerful activating and ortho-, para-directing nature of the hydroxyl group in 3-fluoro-4-methylphenol would predominantly direct the incoming nitro group to positions 2 and 6, making the desired 5-nitro isomer a minor product in a direct nitration approach.

Therefore, more sophisticated strategies may be required, such as:

Use of Blocking Groups: Temporarily blocking the more reactive positions (2 and 6) on the phenol (B47542) ring to force nitration at the desired C5 position.

Multi-step Synthesis via Aniline Derivatives: Starting with a different precursor, such as 3-fluoro-4-methylaniline, where the directing effects might be manipulated. However, the strong ortho-, para-directing amino group still presents a challenge for nitration at C5.

Synthesis from a Pre-functionalized Ring: Building the molecule from a starting material that already contains the desired substitution pattern, for example, through nucleophilic aromatic substitution on a suitably designed precursor.

Exploration of Classical Aromatic Nitration Approaches to Functionalize Fluoromethylphenols

Classical aromatic nitration, typically employing a mixture of nitric acid and sulfuric acid, is a fundamental method for introducing a nitro group onto an aromatic ring. google.com However, for polysubstituted rings like fluoromethylphenols, controlling the reaction's outcome is a significant hurdle.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring. dergipark.org.tr In the case of 3-fluoro-4-methylphenol, the hydroxyl group is a potent activating, ortho-, para-director. The methyl group is also activating and ortho-, para-directing, while the fluorine atom is a deactivating ortho-, para-director. paspk.org

The directing effects of these groups on 3-fluoro-4-methylphenol are summarized below:

Substituent (Position)TypeDirecting Effect
Hydroxyl (-OH at C1)Strongly ActivatingOrtho (C2, C6), Para (C4 - blocked)
Fluoro (-F at C3)DeactivatingOrtho (C2, C4 - blocked), Para (C6)
Methyl (-CH₃ at C4)ActivatingOrtho (C3 - blocked, C5), Para (C1 - blocked)

This table illustrates the directing influence of each substituent on the aromatic ring.

Given the powerful influence of the hydroxyl group, direct nitration is expected to yield primarily 2-nitro and 6-nitro isomers. The formation of the desired this compound would be a minor product. Optimizing the yield for this specific isomer through classical methods is challenging and would likely involve extensive purification to separate it from the major isomers. researchgate.netgoogle.com Reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent can be varied to influence the isomer distribution, but achieving high selectivity for the sterically and electronically disfavored position remains a significant obstacle. researchgate.net

In electrophilic aromatic substitution, activating groups increase the reaction rate by donating electron density to the ring, making it more nucleophilic. beilstein-journals.org Deactivating groups withdraw electron density, slowing the reaction. beilstein-journals.org

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups on 3-fluoro-4-methylphenol are activating. The -OH group is one of the strongest activating groups due to its ability to donate a lone pair of electrons through resonance. google.com The methyl group is a weaker activator, donating electron density through an inductive effect.

Deactivating Groups: The fluorine (-F) atom is a deactivating group. Although it has lone pairs that can be donated via resonance, its high electronegativity leads to a strong electron-withdrawing inductive effect that outweighs the resonance effect. wikipedia.org Halogens are unique in that they are deactivating yet ortho-, para-directing. youtube.com The nitro group (-NO₂), once introduced, is a powerful deactivating group, making subsequent nitrations much more difficult. wikipedia.org

The interplay of these groups dictates the nitration pathway. The strongly activating -OH group dominates, directing the electrophile to its ortho and para positions. The synthesis of the 5-nitro isomer would require overcoming this inherent reactivity, a task that is not straightforward with classical methods.

Nucleophilic Aromatic Substitution Strategies for Constructing the this compound Core

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for constructing highly substituted aromatic rings. masterorganicchemistry.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group. libretexts.org For an SNAr reaction to be effective, the aromatic ring must be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). researchgate.net

A hypothetical SNAr strategy for synthesizing this compound could involve:

Starting with a di-halo-nitrotoluene: For instance, a molecule like 1,5-difluoro-2-methyl-3-nitrobenzene (B1532918) could undergo selective nucleophilic substitution of one fluorine atom by a hydroxide (B78521) or methoxide (B1231860) ion, followed by demethylation if necessary. The challenge lies in achieving selective substitution at the desired position.

Displacement of a nitro group: In some cases, a nitro group can act as a leaving group. A precursor like 3-fluoro-4-methyl-1,5-dinitrobenzene could potentially undergo substitution of one nitro group with a hydroxyl group.

These SNAr strategies are speculative for this specific target molecule due to a lack of direct literature precedent. The feasibility and regioselectivity of such reactions would need to be determined experimentally. The rate of SNAr reactions is influenced by the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in these reactions despite the strength of the C-F bond, because the rate-determining step is the initial attack of the nucleophile. researchgate.net

Advanced Synthetic Techniques for this compound Synthesis

Modern synthetic methods can offer solutions to the challenges of selectivity and safety encountered in classical approaches.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions like nitration. wikipedia.org In a flow system, reactants are pumped through a network of tubes or microreactors where they mix and react. wikipedia.org

The key benefits of using continuous flow for nitration include:

FeatureAdvantage in Flow Chemistry
Heat Transfer Excellent heat dissipation due to high surface-area-to-volume ratio, preventing dangerous temperature spikes in exothermic nitration reactions.
Safety The small volume of reactants in the reactor at any given time minimizes the risk of runaway reactions and explosions.
Mixing Rapid and efficient mixing allows for precise control over reaction conditions and can improve selectivity.
Scalability Production can be scaled up by running the system for longer or by "numbering up" (running multiple reactors in parallel).
Process Control Automated systems allow for precise control of parameters like temperature, pressure, and residence time, leading to more consistent product quality.

This table summarizes the advantages of continuous flow processing for nitration reactions.

For the synthesis of this compound, a continuous flow process could potentially offer better control over the regioselectivity of the nitration of 3-fluoro-4-methylphenol. By precisely controlling the temperature and residence time, it might be possible to favor the formation of the desired 5-nitro isomer to a greater extent than in batch reactions. Furthermore, a multi-step synthesis involving hazardous intermediates could be performed more safely in an integrated flow system. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound.

The synthesis of nitrophenolic compounds, including this compound, traditionally involves nitration reactions that can be hazardous and environmentally taxing. The adoption of green chemistry principles aims to mitigate these issues by focusing on safer reagents, improved energy efficiency, and waste reduction. While direct green synthesis methods for this compound are not extensively documented, principles applied to the synthesis of related phenolic compounds offer a framework for more sustainable production.

A primary focus of green chemistry in nitration is the replacement of hazardous acids. researchgate.net Traditional methods often employ concentrated sulfuric acid, which is corrosive and generates significant waste. researchgate.net Greener alternatives include the use of solid acid catalysts like potassium bisulfate (KHSO₄) or silica (B1680970) sulfuric acid, which are safer to handle and can simplify the purification process. researchgate.net For instance, the nitration of phenols using ammonium (B1175870) nitrate (B79036) with KHSO₄ as a catalyst has been shown to be an efficient method that avoids the drawbacks of using concentrated sulfuric acid. researchgate.net

Another green approach involves optimizing reaction conditions to improve selectivity and reduce energy consumption. paspk.org Controlling physical parameters such as reaction temperature and the concentration of the nitrating agent can lead to higher yields of the desired isomer, thereby minimizing the formation of by-products and simplifying purification. paspk.org For example, studies on the nitration of phenol have shown that adjusting the concentration of nitric acid and maintaining a controlled temperature can significantly enhance the yield of mononitrophenols. paspk.org

The use of alternative nitrating agents and catalysts represents a significant area of research. Tetrabutylammonium nitrite (B80452) (TBAN) in the presence of bromodimethylsulfonium bromide (BDMS) has been used for the selective nitration of phenols under aprotic conditions at room temperature, offering a less hazardous option. researchgate.net Furthermore, the application of green-synthesized metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), as catalysts in reactions involving nitrophenols, like their reduction, points towards a future where such catalysts could be adapted for greener synthesis routes. nih.gov These methods often feature biocompatibility, low toxicity, and the potential for catalyst recycling. nih.gov

Green Chemistry PrincipleTraditional MethodGreener Alternative/ApproachKey Advantages
Safer Reagents Use of concentrated Sulfuric Acid (H₂SO₄)Replacement with solid acids like Potassium Bisulfate (KHSO₄) or silica sulfuric acid. researchgate.netLess corrosive, reduced toxic waste, easier handling. researchgate.net
Atom Economy / Selectivity Often produces mixtures of regioisomers requiring extensive separation. researchgate.netUse of regioselective catalysts (e.g., BDMS) and controlled reaction conditions. researchgate.netpaspk.orgHigher yield of the desired product, less waste, simplified purification. researchgate.netpaspk.org
Energy Efficiency High energy consumption, for example, in wet distillation for purification. google.comReactions at room temperature; optimizing physical parameters to shorten reaction times. researchgate.netpaspk.orgLower energy costs, reduced environmental footprint. paspk.orggoogle.com
Waste Prevention Generation of acidic waste and by-products. researchgate.netgoogle.comUse of recyclable catalysts; processes that minimize by-product formation. paspk.orgnih.govReduced disposal costs and environmental pollution. nih.govgoogle.com

Purification and Isolation Challenges for this compound and its Isomers.

The purification and isolation of this compound present significant challenges, primarily due to the concurrent formation of structural isomers during the synthesis process. The directing effects of the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups on the aromatic ring can lead to the production of multiple nitrated isomers.

A major challenge is the separation of this compound from its isomers, whose physical and chemical properties are often very similar. For the closely related compound 3-fluoro-4-nitrophenol (B151681), synthesis via nitration of m-fluorophenol also yields the 3-fluoro-6-nitrophenol isomer. google.com These isomers have very similar characteristics, making their separation difficult. google.com Traditional methods like steam distillation, often used to separate ortho- and para-nitrophenol isomers based on volatility differences arising from hydrogen bonding, can be energy-intensive and may result in low yields. google.comquora.com The ortho isomer is typically more volatile due to intramolecular hydrogen bonding, whereas the para isomer has a higher boiling point due to intermolecular hydrogen bonding. quora.com

Advanced analytical and preparative techniques are also employed for the separation of nitrophenol isomers. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for both the analysis and purification of these compounds. researchgate.net By optimizing parameters such as the mobile phase composition, different isomers can be effectively resolved and isolated. researchgate.net Liquid-liquid extraction is another technique used to pre-treat samples and enhance the separation of isomers by exploiting differences in their partition coefficients between two immiscible liquid phases. researchgate.net The choice of solvent is crucial; for example, ethyl acetate (B1210297) has been shown to be a superior extractant for nitrophenols from aqueous solutions. researchgate.net The structural characteristics of the isomers, such as the position of methyl groups, can influence their solvation and partitioning behavior, affecting the efficiency of separation. nih.gov

ChallengeTraditional MethodModern ApproachPrinciple of Separation
Isomer Separation Steam DistillationMixed Solvent Extraction (e.g., water/ether/methylene dichloride). google.comgoogle.comDifferential solubility of isomers in the specific solvent mixture. google.com
Low Yield Fractional Distillation / RecrystallizationReverse-Phase HPLC. researchgate.netDifferential partitioning between a stationary phase and a liquid mobile phase. researchgate.net
Analytical Difficulty Basic chromatographic methodsHigh-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.netHigh-resolution separation based on polarity, allowing for quantification. researchgate.net
Energy Consumption Wet Distillation google.comLiquid-Liquid Extraction followed by solvent evaporation. researchgate.netExploits partition coefficients, often less energy-intensive than distillation. researchgate.net

Spectroscopic Characterization and Structural Analysis of 3 Fluoro 4 Methyl 5 Nitrophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy provides precise information about the hydrogen, carbon, and fluorine atomic nuclei within the molecule, allowing for an unambiguous assignment of its structure.

In the ¹H NMR spectrum of 3-Fluoro-4-methyl-5-nitrophenol, distinct signals are expected for the phenolic hydroxyl proton, the aromatic protons, and the methyl protons.

Phenolic Proton (-OH): The hydroxyl proton is anticipated to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding, but typically resonates in the downfield region, potentially between δ 5.0 and 10.0 ppm. rsc.orgmsu.edu Intramolecular hydrogen bonding with the adjacent nitro group could shift this signal even further downfield. msu.edu

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. The proton at C2 (ortho to the -OH group and meta to the fluorine) and the proton at C6 (ortho to the -OH group and meta to the nitro group) are in different chemical environments. They would likely appear as two distinct doublets due to coupling with the fluorine atom. The specific chemical shifts would be influenced by the combined electronic effects of the hydroxyl, fluoro, methyl, and nitro substituents.

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH 5.0 - 10.0 broad singlet -
Ar-H (C2-H) 6.5 - 8.0 doublet J(H,F) ≈ 2-4 Hz
Ar-H (C6-H) 7.0 - 8.5 singlet or narrow doublet -

The ¹³C NMR spectrum provides information on all six carbon atoms of the benzene ring and the carbon of the methyl group. The chemical shifts are significantly influenced by the electronegativity of the attached functional groups and by coupling with the fluorine atom.

Aromatic Carbons: The carbon atom attached to the hydroxyl group (C1) would appear at a downfield chemical shift (δ ~150-160 ppm). The carbon bonded to the fluorine atom (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and resonate in the δ 155-165 ppm range. The carbon bearing the nitro group (C5) is also expected to be significantly downfield (δ ~140-150 ppm). The remaining aromatic carbons will have shifts determined by the cumulative substituent effects.

Methyl Carbon: The methyl carbon signal is expected at a high-field chemical shift, typically between δ 15-25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C1 (-OH) 150 - 160 ~2-5 (³JCF)
C2 110 - 125 ~20-25 (²JCF)
C3 (-F) 155 - 165 ~240-260 (¹JCF)
C4 (-CH₃) 125 - 140 ~20-25 (²JCF)
C5 (-NO₂) 140 - 150 ~2-5 (³JCF)
C6 115 - 130 ~3-7 (⁴JCF)

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, a single resonance is expected. The chemical shift provides insight into the electronic environment around the fluorine atom. biophysics.org This signal would likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The presence of a fluorine atom can influence the chemical properties and biological activity of a molecule. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups and probe the vibrational modes of a molecule.

The vibrational spectrum of this compound would be dominated by bands corresponding to its functional groups.

O-H Stretching: A broad absorption band is expected in the FTIR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

N-O Stretching: The nitro group (NO₂) has two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. scirp.org

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1000-1400 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H Stretch Phenolic -OH 3200 - 3600 (broad)
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Methyl (-CH₃) 2850 - 3000
N-O Asymmetric Stretch Nitro (-NO₂) 1500 - 1570
N-O Symmetric Stretch Nitro (-NO₂) 1300 - 1370
C=C Stretch Aromatic Ring 1400 - 1600

The presence of hydroxyl (-OH) and nitro (-NO₂) groups allows for both intramolecular and intermolecular hydrogen bonding. ias.ac.in An intramolecular hydrogen bond could form between the phenolic proton and an oxygen atom of the adjacent nitro group. This interaction would cause a shift in the O-H and N-O stretching frequencies. Intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitro or hydroxyl group of another would lead to peak broadening, particularly for the O-H stretching band in the FTIR spectrum. bgu.ac.il These interactions play a crucial role in the crystal packing and physical properties of the compound. ias.ac.inresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

The molecular ion peak ([M]⁺) for this compound would correspond to its exact molecular weight. The fragmentation of nitrophenols under electron ionization (EI) typically involves several characteristic pathways. A common fragmentation is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. Another typical fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule from the phenol (B47542) ring. The presence of the methyl group might lead to the loss of a methyl radical (•CH₃), while the fluorine atom is generally less prone to fragmentation.

Hypothetical Mass Spectrometry Data for this compound

Fragment Ion Proposed Structure Significance
[M]⁺[C₇H₆FNO₃]⁺Molecular ion
[M - NO₂]⁺[C₇H₆FO]⁺Loss of the nitro group
[M - CH₃]⁺[C₆H₃FNO₃]⁺Loss of the methyl group
[M - CO]⁺[C₆H₆FNO₂]⁺Loss of carbon monoxide

Note: This table is based on predicted fragmentation patterns for a compound of this nature. Specific experimental data is required for definitive confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

However, based on the structures of related nitrophenol derivatives, it can be anticipated that the crystal structure of this compound would be significantly influenced by intermolecular forces.

In the absence of specific crystallographic data for this compound, a discussion of its potential solid-state interactions can be inferred from the known behavior of similar molecules. The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. This would likely lead to the formation of intricate hydrogen bonding networks within the crystal lattice, influencing the compound's physical properties such as melting point and solubility.

Theoretical and Computational Investigations of 3 Fluoro 4 Methyl 5 Nitrophenol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the geometry and electronic properties of molecules. For compounds analogous in structure to 3-Fluoro-4-methyl-5-nitrophenol, such as other nitrophenol derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are utilized to determine optimized molecular geometries and electronic characteristics. researchgate.netimist.ma These calculations provide a foundational understanding of the molecule's three-dimensional arrangement and the distribution of its electrons.

Theoretical investigations into related nitroaromatic compounds often involve energy minimization to identify the most stable conformation. This process explores the potential energy surface of the molecule to find the geometry with the lowest energy. For substituted phenols, DFT calculations are instrumental in obtaining the minimum energy geometry, which is crucial for subsequent analysis of the molecule's properties. researchgate.net While specific conformational analysis data for this compound is not detailed in the provided results, the methodology is standard practice in the computational study of such molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface visualizes the electrostatic potential, where different colors represent varying charge distributions. researchgate.net For nitrophenol derivatives, the MEP map typically indicates that negative potential sites, prone to electrophilic attack, are localized on the oxygen atoms of the nitro group and the phenolic hydroxyl group. imist.maresearchgate.net Conversely, positive potential regions, susceptible to nucleophilic attack, are often found around the hydrogen atoms and certain areas of the aromatic ring. researchgate.netresearchgate.net This analysis is critical for understanding how the molecule interacts with other chemical species. imist.ma

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. ajchem-a.comrasayanjournal.co.in A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In molecules similar to this compound, the HOMO is typically associated with electron-donating ability, while the LUMO is linked to electron-accepting ability. youtube.comwuxiapptec.com The distribution of these orbitals across the molecule helps to identify the specific atoms involved in chemical reactions. youtube.com For instance, in related nitrophenol compounds, the HOMO and LUMO are often localized on different parts of the molecule, indicating charge transfer possibilities within the molecule upon excitation. researchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity

A range of quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and selectivity. hakon-art.comresearchgate.net These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. hakon-art.com

For nitrophenol derivatives, a higher electrophilicity index suggests greater reactivity towards nucleophilic attack. imist.ma These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. rasayanjournal.co.in

DescriptorFormulaSignificance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Electron escaping tendency
Electronegativity (χ) χ = -μElectron attracting power
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to charge transfer
Chemical Softness (S) S = 1 / ηPropensity for chemical reaction
Electrophilicity Index (ω) ω = μ2 / (2η)Electron accepting capacity

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent delocalization and charge transfer effects. researchgate.net These interactions, particularly between lone pair orbitals and antibonding orbitals, are crucial for understanding intramolecular charge transfer. researchgate.net NBO analysis can quantify the stabilization energies associated with these interactions, offering insights into the molecule's electronic stability and the nature of its chemical bonds. For substituted phenols, NBO analysis helps to elucidate the electronic delocalization involving the aromatic ring and its substituents.

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra to identify the characteristic vibrational modes of the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net The predicted absorption maxima can then be compared with experimental measurements.

For various nitrophenol and related compounds, studies have shown a good agreement between the theoretically predicted spectroscopic data and the experimental results, which validates the computational models used. researchgate.netnih.gov

Chemical Reactivity and Functional Group Transformations of 3 Fluoro 4 Methyl 5 Nitrophenol

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group and its ability to act as a nucleophile are central to its reactivity.

The phenolic hydroxyl group of 3-Fluoro-4-methyl-5-nitrophenol can undergo etherification to form ethers and esterification to form esters. These reactions are fundamental transformations that modify the properties of the phenol (B47542). For instance, in a related compound, 3-fluoro-4-nitrophenol (B151681), the hydroxyl group is utilized in the synthesis of 2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, demonstrating a typical etherification reaction. sigmaaldrich.comsigmaaldrich.com Similarly, the esterification of 4-fluoro-3-nitro-benzoic acid with methanol (B129727) in the presence of sulfuric acid yields the corresponding methyl ester, a reaction illustrative of the processes the carboxyl group (a related functional group) can undergo.

Table 1: Examples of Etherification and Esterification Starting Materials

Starting MaterialReagent(s)Product TypeReference
3-Fluoro-4-nitrophenol(E,E)-3,7,11-trimethyldodeca-2,6,10-trienyl bromideEther sigmaaldrich.comsigmaaldrich.com
4-Fluoro-3-nitro-benzoic acidMethanol, Sulfuric acidEster

This table is for illustrative purposes and shows reactions on similar structures.

The derivatization of the phenolic hydroxyl group can be a crucial step to facilitate other reactions or to introduce specific functionalities. For example, converting the phenol to an ether or ester can protect the hydroxyl group during subsequent reactions targeting other parts of the molecule. This strategy is essential in multi-step syntheses where the reactivity of the different functional groups needs to be carefully managed.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and its transformation is a key reaction for this class of compounds.

The reduction of the nitro group to an amino group is a synthetically important transformation, as aromatic amines are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com This reduction can be achieved using various reagents and conditions. wikipedia.org

The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. For instance, under specific conditions, aryl hydroxylamines can be obtained from the reduction of aryl nitro compounds. wikipedia.org

A wide array of methods have been developed for the reduction of nitroarenes, ranging from classical methods to more advanced catalytic systems. rsc.org

Classical Methods:

Metals in Acidic Media: A common and effective method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. masterorganicchemistry.comcommonorganicchemistry.comgoogle.com

Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C), platinum oxide, or Raney nickel is a widely used method for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Other reducing agents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also employed. wikipedia.orgcommonorganicchemistry.com

Modern and Catalytic Methods: Recent advancements have focused on developing more efficient, selective, and environmentally friendly methods for nitro group reduction. rsc.org These include:

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. organic-chemistry.org

Nanocatalysts: The use of metal nanoparticles as catalysts has shown high efficiency and selectivity in nitro reduction processes. rsc.org

Photocatalysis: Light-induced reduction of nitroarenes represents a green and sustainable approach. rsc.org

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsProductSelectivity NotesReference
Fe, HCl/AcOHAcidicAmineGenerally well-tolerated by other functional groups. masterorganicchemistry.comcommonorganicchemistry.comgoogle.com
H₂, Pd/CCatalyticAmineCan also reduce other functional groups like alkenes and alkynes. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂Mild, acidic or neutralAmineGood for selective reductions in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com
NaBH₄/CatalystVariousAmineNaBH₄ alone is generally not effective for aromatic nitro reduction without a catalyst. jsynthchem.comresearchgate.net
Hydrazine, Raney Ni0-10 °CHydroxylamine (B1172632)Allows for isolation of the hydroxylamine intermediate. wikipedia.org

Reactions on the Aromatic Ring

The substituents on the aromatic ring, namely the fluorine, methyl, and nitro groups, direct the regioselectivity of further reactions on the ring. The strong electron-withdrawing nature of the nitro group and the fluorine atom deactivates the ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating groups. libretexts.org

In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom undergoes nucleophilic aromatic substitution with various nucleophiles. beilstein-journals.orgnih.gov It is plausible that this compound could undergo similar SNAr reactions, where a suitable nucleophile displaces the fluorine atom. The feasibility and outcome of such reactions would depend on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution (beyond initial nitration)

Further electrophilic aromatic substitution on the this compound ring is generally challenging due to the presence of the strongly deactivating nitro group. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Similarly, the methyl group is an activating, ortho-para directing group. Conversely, the fluorine atom, while being an ortho-para director, is a deactivating group. The nitro group is a strong deactivating group and a meta-director.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-OH1Strongly ActivatingOrtho, Para
-F3DeactivatingOrtho, Para
-CH₃4ActivatingOrtho, Para
-NO₂5Strongly DeactivatingMeta

Nucleophilic Aromatic Substitution Pathways

The presence of a strongly electron-withdrawing nitro group positioned ortho and para to a halogen atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comyoutube.com In this compound, the fluorine atom at position 3 is ortho to the nitro group at position 5, which significantly activates the C-F bond towards nucleophilic attack.

The mechanism for SNA_r is typically a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and the nitro group. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

Although fluorine is typically considered a poor leaving group in S_N2 reactions due to the strength of the C-F bond, in SNA_r reactions, it can be an effective leaving group. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the electron-deficient ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

A notable example of this reactivity is seen in the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov This suggests that this compound would likely react in a similar manner with suitable nucleophiles.

Regiochemical Considerations in Ring Transformations

The regiochemistry of reactions involving this compound is a direct consequence of the electronic and steric effects of its substituents.

For any potential electrophilic substitution, the directing effects of the four substituents would compete. However, the strong deactivating nature of the nitro group significantly reduces the reactivity of the ring towards electrophiles.

In the case of nucleophilic aromatic substitution, the regioselectivity is more defined. The reaction will predominantly occur at the carbon atom bonded to the fluorine, as this position is activated by the ortho-nitro group.

Another important class of reactions for nitroaromatic compounds is vicarious nucleophilic substitution (VNS), where a nucleophile carrying a leaving group attacks a position ortho or para to the nitro group. nih.gov In a study on the similar compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, VNS reactions with carbon, oxygen, and nitrogen nucleophiles resulted in substitution at position 4 (ortho to the nitro group and para to the fluorine). beilstein-journals.orgnih.gov This high regioselectivity was attributed to the steric hindrance provided by the fluorine substituent. nih.gov A similar outcome would be expected for this compound, with potential VNS reactions occurring at the hydrogen-bearing carbon atom ortho to the nitro group.

Cross-Coupling Reactions Involving Carbon-Fluorine Bonds or Phenolic Derivatives

While direct cross-coupling of the C-F bond is challenging, the phenolic hydroxyl group provides a versatile handle for various cross-coupling reactions. The hydroxyl group can be converted into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), to facilitate participation in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Research has demonstrated the successful use of aryl mesylates, derived from phenols, as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon bonds. For instance, both electron-rich and electron-deficient aryl mesylates can be coupled with boronic acids or their derivatives, such as potassium cyclopropyltrifluoroborate. nih.gov

Example of a Potential Cross-Coupling Reaction Scheme

Reactant 1Reactant 2CatalystProductReaction Type
3-Fluoro-4-methyl-5-nitrophenyl mesylateR-B(OH)₂Pd catalyst3-Fluoro-4-methyl-5-nitro-1-R-benzeneSuzuki-Miyaura Coupling

This approach allows for the introduction of a wide range of substituents at the position of the original hydroxyl group, providing a powerful tool for the synthesis of novel derivatives of this compound.

Role of 3 Fluoro 4 Methyl 5 Nitrophenol As a Synthetic Intermediate

Synthesis of Complex Aromatic Systems Utilizing 3-Fluoro-4-methyl-5-nitrophenol as a Building Block

The unique substitution pattern of this compound provides a robust platform for the construction of more intricate aromatic systems. The nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization reactions and the formation of heterocyclic rings. For instance, a related compound, 3-fluoro-4-nitrophenol (B151681), has been employed in the solid-phase synthesis of benzimidazoles and quinoxalin-2-ones. sigmaaldrich.comsigmaaldrich.com This highlights the potential of the aminophenol derivative of this compound to participate in condensation reactions with appropriate partners to yield fused aromatic systems.

Furthermore, the phenolic hydroxyl group can be leveraged for ether or ester linkages, while the fluorine atom can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with other halogens. The methyl group can also be a site for further functionalization, for example, through free-radical halogenation. These collective functionalities allow for a stepwise and controlled elaboration of the aromatic core, leading to the synthesis of complex, polyfunctional aromatic molecules. An example of a related complex aromatic system is 3-fluoro-5-(3-fluoro-4-methylphenyl)phenol. aablocks.com

Table 1: Examples of Complex Aromatic Systems Derived from Related Nitrophenols

Starting MaterialResulting Complex SystemSynthetic Transformation
3-Fluoro-4-nitrophenolBenzimidazolesSolid-phase synthesis
3-Fluoro-4-nitrophenolQuinoxalin-2-onesSolid-phase synthesis
3-Fluoro-4-nitrophenol2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzeneSynthesis involving ether linkage

Derivatization for Advanced Materials Development (e.g., liquid crystals)

The inherent polarity and structural features of this compound and its derivatives make them attractive candidates for the development of advanced materials. Notably, fluorinated nitrophenols have been investigated for their potential in ferroelectric liquid crystal materials. The presence of the polar nitro group and the fluorine atom can contribute to the desirable mesomorphic properties and high spontaneous polarization in liquid crystalline phases.

By modifying the hydroxyl group of this compound, for example, through esterification with various chiral or achiral acids, a diverse library of potential liquid crystal molecules can be synthesized. The resulting esters can exhibit different liquid crystalline phases (e.g., nematic, smectic) over various temperature ranges, which is a critical aspect of their application in display technologies and optical switching devices. Recent research has indicated that 3-fluoro-4-nitrophenol is an important intermediate in the synthesis of liquid crystal materials, with market demand increasing annually. google.comgoogle.com

Table 2: Key Properties of this compound Relevant to Materials Science

PropertySignificance in Materials Science
Presence of Fluoro GroupCan enhance thermal stability and influence mesophase behavior.
Presence of Nitro GroupContributes to high polarity and dipole moment, crucial for ferroelectric properties.
Phenolic Hydroxyl GroupProvides a reactive site for attaching mesogenic units or chiral auxiliaries.
Aromatic RingForms the rigid core structure common in liquid crystal molecules.

Preparation of Precursors for Organic Synthesis

This compound serves as a valuable precursor for a variety of other organic synthesis building blocks. A primary transformation is the reduction of the nitro group to an amine, yielding 3-fluoro-4-methyl-5-aminophenol. This resulting aminophenol is a bifunctional compound that can undergo a range of reactions at both the amino and hydroxyl groups, making it a versatile intermediate in its own right.

Additionally, the phenolic hydroxyl can be converted into other functional groups. For instance, treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride, can yield a sulfonate ester. This transformation is exemplified by the synthesis of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate (B104242) from 3-fluoro-4-nitrophenol, which is a key intermediate for synthesizing aryloxyalkanoic acid hydroxyamides. researchgate.net Such sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities at that position.

The strategic manipulation of the functional groups on this compound allows for the preparation of a diverse set of precursors that can be utilized in multi-step synthetic sequences to access complex target molecules.

Table 3: Potential Precursors Derived from this compound

PrecursorSynthetic TransformationPotential Applications
3-Fluoro-4-methyl-5-aminophenolReduction of the nitro groupSynthesis of heterocycles, dyes, and pharmaceuticals.
3-Fluoro-4-methyl-5-nitrophenyl sulfonate estersReaction of the hydroxyl group with sulfonyl chloridesNucleophilic substitution reactions to introduce various functional groups.
Methyl 3-fluoro-4-methyl-5-nitrobenzoateOxidation of the methyl group and esterificationIntermediate for further functionalization.

Scaffold for the Development of Novel Chemical Entities

The substituted phenyl ring of this compound provides a robust scaffold for the development of novel chemical entities with potential biological activity or unique material properties. By systematically modifying the existing functional groups and introducing new substituents, chemists can explore the chemical space around this core structure.

Environmental Chemistry and Degradation Pathways of 3 Fluoro 4 Methyl 5 Nitrophenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For nitrophenols, the most relevant abiotic mechanisms in the environment are photodegradation and, to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For nitrophenols, this can be a significant environmental fate process, especially in surface waters. nih.gov

Research Findings:

Studies on p-nitrophenol (PNP), a related compound, show that its degradation can be initiated by direct photolysis or through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.govnih.gov The presence of ozone can enhance this process, as its interaction with water under UV radiation produces highly reactive •OH and HO₂ radicals. nih.gov The reaction rate of p-nitrophenol with hydroxyl radicals is significantly higher than with ozone alone, indicating that these radicals are key drivers of its photochemical decomposition. nih.gov

The photocatalytic degradation of p-nitrophenol has been demonstrated using catalysts such as titanium dioxide (TiO₂). nih.gov In these systems, intermediates such as p-benzoquinone and hydroquinone (B1673460) have been identified. nih.gov While a complete degradation can be achieved, the process may initially form intermediate compounds that could also be of environmental concern. nih.gov For 3-Fluoro-4-methyl-5-nitrophenol, the presence of the fluorine and methyl groups would likely influence the kinetics and pathways of photodegradation, but specific experimental data is not available.

ParameterObservation for Related Nitrophenols (p-Nitrophenol)Reference
Initiating Species Direct UV photolysis, Hydroxyl radicals (•OH), Ozone (O₃) nih.gov
Catalysts Titanium Dioxide (TiO₂) nih.gov
Identified Intermediates p-Benzoquinone, Hydroquinone nih.gov
Influencing Factors pH (highest rate at pH 7-7.2 for PNP), Initial concentration nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Under typical environmental conditions (pH 5-9), phenolic compounds are generally stable against direct hydrolysis. The degradation of certain nitrophenol derivatives through hydrolysis has been observed, but this typically involves the cleavage of ester or phosphate (B84403) groups attached to the phenol (B47542), rather than the breakdown of the aromatic ring or its core substituents. nih.govresearchgate.netnih.gov

Research Findings:

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov This is a major pathway for the removal of many organic pollutants from the environment. jebas.orgnih.gov However, compounds with nitro and halogen substituents, like this compound, are often resistant to microbial attack. researchgate.netjebas.orgresearchgate.net

The microbial degradation of nitrophenols has been extensively studied, particularly for p-nitrophenol (PNP) and related compounds. Two primary aerobic pathways have been identified for PNP.

The Hydroquinone Pathway: This is the most common pathway, where a monooxygenase enzyme removes the nitro group (-NO₂) as nitrite (B80452) (NO₂⁻) and adds a hydroxyl group (-OH), forming hydroquinone. The hydroquinone ring is then cleaved by a dioxygenase, leading to intermediates that can enter central metabolic cycles. nih.gov

The 1,2,4-Benzenetriol Pathway: An alternative pathway found in some bacteria, such as Arthrobacter sp., involves the formation of 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. nih.gov This intermediate is subsequently cleaved and funneled into the beta-ketoadipate pathway. nih.gov

For methylated nitrophenols, such as 3-methyl-4-nitrophenol (B363926) (3M4NP), a degradation pathway has been identified in Burkholderia sp. strain SJ98. frontiersin.orgnih.gov This pathway proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) before ring cleavage. frontiersin.orgnih.gov

The presence of a fluorine atom, as in this compound, adds a layer of complexity. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it very difficult for microbial enzymes to break. researchgate.net Defluorination is a critical and often rate-limiting step in the degradation of fluoroaromatic compounds. researchgate.netnih.gov While microorganisms capable of degrading halogenated compounds exist, the degradation of fluorinated aromatics is known to be challenging. nih.govnih.gov

The identification of metabolites is crucial for understanding degradation pathways. Studies on analogous compounds provide insight into the potential intermediates for this compound degradation.

Research Findings:

In the degradation of p-nitrophenol by Moraxella and Pseudomonas species, hydroquinone is a key intermediate. nih.gov In the pathway utilized by Arthrobacter sp. JS443, intermediates include 4-nitrocatechol, 1,2,4-benzenetriol, and maleylacetic acid. nih.gov For the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, the identified intermediates are methyl-1,4-benzoquinone and methylhydroquinone. frontiersin.org The enzymes involved in p-nitrophenol degradation in this strain were also found to be responsible for the transformation of 3-methyl-4-nitrophenol. nih.gov

The following table summarizes key intermediates identified in the degradation of related nitrophenolic compounds.

Original CompoundDegrading Organism (Example)Key Intermediates IdentifiedReference
p-Nitrophenol (PNP)Arthrobacter sp. JS4434-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetic acid nih.gov
p-Nitrophenol (PNP)Moraxella sp.Hydroquinone, γ-Hydroxymuconic semialdehyde, Maleylacetic acid, β-Ketoadipic acid
3-Methyl-4-nitrophenol (3M4NP)Burkholderia sp. strain SJ98Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) frontiersin.orgnih.gov

The rate and extent of biodegradation are influenced by a variety of environmental and biological factors. researchgate.net The successful remediation of sites contaminated with nitrophenolic compounds depends on optimizing these conditions. nih.gov

Research Findings:

Key physiological parameters include temperature, pH, and the concentration of the substrate itself, as high concentrations can be toxic to microorganisms. researchgate.netnih.gov The presence of other easily degradable carbon sources (co-metabolites) can sometimes enhance the degradation of recalcitrant compounds. nih.gov The characteristics of the microbial community, including pre-exposure or adaptation to the contaminant, are also critical. ijmra.us For halogenated phenols, immobilization of bacterial cells has been shown to improve degradation efficiency, likely by protecting the microbes from the toxic effects of the substrate and allowing for higher cell densities. ijmra.us

FactorEffect on Biodegradation of Phenolic/Nitrophenolic CompoundsReference
pH Optimal degradation often occurs near neutral pH (e.g., pH 7.0–7.5), as extreme pH values can inhibit microbial growth. nih.gov
Temperature Most degrading organisms are mesophilic, with optimal temperatures typically between 25°C and 37°C. nih.gov
Substrate Concentration High concentrations of nitrophenols can be inhibitory or toxic to microorganisms, leading to longer lag phases or complete cessation of degradation. nih.gov
Co-metabolism The presence of an additional carbon source (e.g., glucose) can sometimes enhance the degradation rate. nih.gov
Microbial Adaptation Inocula pre-exposed to the contaminant often show higher and faster degradation rates. ijmra.us
Immobilization Immobilizing microbial cells can protect them from substrate toxicity and lead to more efficient degradation at high concentrations. ijmra.us

Conclusion and Future Research Directions

Summary of Key Findings on 3-Fluoro-4-methyl-5-nitrophenol

This compound is a distinct, substituted aromatic compound identified by the CAS number 7079-75-6. allfluoro.com Its molecular structure incorporates a phenol (B47542) backbone with three key functional groups: a fluorine atom, a methyl group, and a nitro group. This specific arrangement of substituents on the aromatic ring dictates its chemical properties and potential reactivity. While dedicated research exclusively focused on this compound is limited, its structural features place it within the broader class of nitrophenol derivatives, which are recognized for their significance as intermediates in various synthetic applications. researchgate.net

The synthesis of such trisubstituted phenols can be a complex undertaking due to the challenge of controlling the regiochemistry of the substitutions. oregonstate.edu Advanced synthetic methodologies, such as rhodium(III)-catalyzed C-H activation and annulation reactions, have emerged as powerful tools for constructing highly substituted phenol derivatives with precise control over the substituent positions. rsc.orgrsc.org These methods offer a potential pathway for the targeted synthesis of this compound. For instance, a plausible synthetic route could involve the nitration of a corresponding fluoro-methylphenol precursor. The synthesis of related compounds, like 3-fluoro-4-nitrophenol (B151681), has been achieved through the nitration of m-fluorophenol. google.com

The electronic properties of this compound are significantly influenced by the interplay of its functional groups. The nitro group acts as a strong electron-withdrawing group, which, in conjunction with the electronegative fluorine atom, increases the acidity of the phenolic hydroxyl group. The methyl group, being electron-donating, provides a contrasting electronic effect. This unique electronic environment is expected to influence its reactivity in nucleophilic aromatic substitution reactions. beilstein-journals.org

Prospects for Further Academic Research on this compound and Related Compounds

The field of substituted phenols is an active area of research, with ongoing efforts to synthesize novel derivatives and explore their potential applications. mcgill.ca Future academic research on this compound and its analogues is poised to expand into several promising directions.

Synthetic Methodology: There is a continuing need for the development of more efficient and regioselective synthetic routes to produce complex substituted phenols. oregonstate.edu Research into novel catalytic systems, including transition-metal catalysis, could provide more direct and environmentally benign pathways for the synthesis of compounds like this compound. researchgate.netrsc.orgnih.gov The exploration of one-pot syntheses and cascade reactions that allow for the rapid assembly of such molecules from simple precursors is a particularly attractive avenue. researchgate.net

Materials Science: Phenolic compounds are valuable precursors in the synthesis of polymers and other advanced materials. nih.gov The specific substitution pattern of this compound could impart unique properties to resulting materials, such as enhanced thermal stability or specific optical properties. Future studies could investigate its use as a monomer or a building block for the creation of novel functional materials.

Pharmaceutical and Agrochemical Research: Nitrophenol derivatives are known to exhibit a range of biological activities and are used in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The unique combination of fluoro, methyl, and nitro substituents in this compound makes it a candidate for screening in various biological assays. Research could focus on its potential as an intermediate for the synthesis of more complex, biologically active molecules. The study of related nitrophenol derivatives as potential cognition enhancers highlights the diverse pharmacological possibilities within this class of compounds.

Methodological Advancements for Comprehensive Characterization and Study

A thorough understanding of the properties and behavior of this compound requires the application of advanced analytical techniques. The structural complexity and the presence of isomers necessitate high-resolution and sensitive characterization methods.

Chromatographic and Spectrometric Techniques: The separation and identification of substituted phenol isomers can be effectively achieved using advanced chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, particularly when coupled with highly selective columns, offer excellent resolution and rapid analysis times for complex mixtures of positional isomers. thermofisher.com Mass spectrometry (MS), especially when used in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is indispensable for the definitive identification of the compound and its potential metabolites or reaction products. acs.org

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a fundamental tool for the unambiguous structural elucidation of fluorinated organic molecules like this compound. It provides detailed information about the connectivity of atoms and the chemical environment of the different functional groups.

Computational Chemistry: Theoretical and computational studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can aid in the interpretation of experimental data.

The table below summarizes some of the key properties of a closely related compound, 3-Fluoro-4-nitrophenol, which can provide an initial reference for the anticipated characteristics of this compound.

PropertyValue for 3-Fluoro-4-nitrophenolReference
Molecular Formula C₆H₄FNO₃ sigmaaldrich.com
Molecular Weight 157.10 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 93-95 °C sigmaaldrich.com
CAS Number 394-41-2 sigmaaldrich.com

Q & A

Q. What synthetic routes are recommended for 3-Fluoro-4-methyl-5-nitrophenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of a phenol precursor. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Fluorination : Electrophilic fluorination via Balz-Schiemann reaction (using diazonium intermediates) or direct fluorodehydroxylation with DAST (diethylaminosulfur trifluoride) .

Methylation : Methylation at the 4-position via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in DMF).
Optimization Tips : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry and temperature to suppress side reactions like over-nitration or demethylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons adjacent to nitro/fluoro groups). Expect distinct splitting patterns due to J-coupling with fluorine (³J ~8–12 Hz) .
  • ¹⁹F NMR : Detect fluorine environments (δ ≈ -110 to -130 ppm for aromatic F) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and phenolic O-H (broad ~3300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₇H₆FNO₃: 171.03 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling nitrophenol derivatives like this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Toxicity Mitigation : Nitrophenols are toxic via dermal absorption and inhalation. Store in airtight containers, and neutralize spills with sodium bicarbonate .
  • Waste Disposal : Follow EPA guidelines for nitrophenol disposal (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Recrystallization : Purify using solvents like ethanol/water mixtures.
  • Differential Scanning Calorimetry (DSC) : Confirm melting point transitions and polymorphism.
  • Cross-Validation : Compare with structurally similar compounds (e.g., 5-Methyl-2-nitrophenol, mp 75–77°C vs. 3-Fluoro-4-nitrophenol, mp 93–95°C ).

Q. What crystallographic strategies optimize structural determination of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. Resolve disorder via SHELXL refinement with anisotropic displacement parameters .
  • Twinning Analysis : For twinned crystals (common in nitroaromatics), apply HKLF 5 format in SHELX to deconvolute overlapping reflections .
  • Visualization : Generate ORTEP diagrams to highlight thermal ellipsoids and hydrogen-bonding networks .

Q. How do hydrogen-bonding motifs influence the physicochemical properties of this compound?

Methodological Answer:

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric O-H···O-Nitro interactions) using Etter’s formalism .
  • Impact on Solubility : Strong intramolecular H-bonding (O-H···F) reduces solubility in polar solvents.
  • Thermal Stability : Extended H-bond networks correlate with higher melting points (e.g., 93–95°C in fluorinated analogs ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.